3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-5-(oxolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H11NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h5,7H,2-4H2,1H3 |
InChI Key |
SASVVBVSRFWRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles to form isoxazole rings . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The isoxazole ring system is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a tetrahydrofuran moiety enhances the pharmacological profile of the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazoles exhibit potent anticancer activity. For instance, research has shown that compounds with an isoxazole core can effectively inhibit the growth of various cancer cell lines, including ovarian (OCVAR-3), breast (MCF-7), and colon cancer (HCT116) cells. The synthesized derivatives were evaluated using MTT assays, revealing promising IC50 values that indicate their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 19 | OCVAR-3 | 5.0 |
| 19 | MCF-7 | 16.0 |
| 19 | HCT116 | 5.0 |
Antimicrobial Properties
Isoxazole derivatives have also been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that certain isoxazole derivatives exhibited significant antibacterial activity, outperforming traditional antibiotics in some cases .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoxazole A | Staphylococcus aureus | 0.5 μg/mL |
| Isoxazole B | Escherichia coli | 1.0 μg/mL |
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of isoxazoles and their biological activity is crucial for optimizing drug candidates. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the isoxazole ring can significantly affect potency and selectivity.
Key Findings from SAR Studies
Research has shown that substituents on the isoxazole ring can modulate its interaction with biological targets:
- Hydroxyl Groups : The presence of hydroxyl groups on the benzene ring enhances bioactivity.
- Alkyl Substituents : Simple alkyl substitutions generally decrease activity compared to more complex substituents .
Case Studies
Several case studies illustrate the application of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole in drug discovery:
Case Study: Anti-Tuberculosis Activity
A focused study on isoxazoles revealed that certain derivatives displayed notable anti-tuberculosis activity against Mycobacterium tuberculosis. The most active compounds showed MIC values significantly lower than those of existing treatments, suggesting a potential new avenue for tuberculosis therapy .
| Compound | MIC (μg/mL) |
|---|---|
| Isoxazole C | 0.4 |
| Isoxazole D | 1.6 |
Case Study: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory properties of isoxazole derivatives, which were tested in vitro against inflammatory cytokines. Compounds demonstrated a reduction in IL-17a expression levels, indicating their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Reactivity and Functionalization
- Nitration Behavior: Substituents significantly influence nitration sites. For example: 3-Methyl-5-(2-methoxy-2-phenylethyl)isoxazole undergoes nitration in the phenyl ring rather than the isoxazole core due to electron-donating substituents . In contrast, 3-methyl-5-dichloromethylisoxazole is nitrated at position 4 of the isoxazole ring under mild conditions, highlighting the electron-withdrawing effects of dichloromethyl groups .
Biological Activity :
- ABT 418 (pyrrolidinyl-substituted isoxazole) demonstrates cognition-enhancing effects by acting as a cholinergic ligand, attributed to the pyrrolidine moiety’s ability to mimic acetylcholine .
- Compounds with tetrahydrofuran or tetrahydropyran substituents (e.g., compound 39) are often used in bromodomain-binding applications due to their oxygen-rich, polar structures .
Stability and Toxicity
- Transport and Handling : 3-Methyl-5-(2-pyrrolidinyl)isoxazole is classified as a "toxic solid" (UN 2811) due to its pyrrolidine component, requiring specialized disposal .
- In contrast, tetrahydrofuran-substituted isoxazoles may exhibit lower acute toxicity, as cyclic ethers like tetrahydrofuran are generally less reactive than amines.
Biological Activity
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of Isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. They are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific compound 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole has been studied for its unique structural features that may enhance its biological efficacy.
Synthesis of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole
The synthesis typically involves a multi-step process, often starting from readily available precursors. For example, the reaction of hydroxylamines with appropriate carbonyl compounds can yield isoxazoles through cycloaddition mechanisms. The introduction of the tetrahydrofuran moiety is crucial as it may influence the compound's solubility and interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of isoxazole derivatives, including 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole. Table 1 summarizes key findings from various assays assessing cytotoxicity against different cancer cell lines.
These results indicate that 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole exhibits moderate cytotoxicity across various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has also been tested for anti-inflammatory effects. The evaluation involved measuring the inhibition of pro-inflammatory cytokines in vitro. The results are presented in Table 2.
The data indicates that 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole significantly inhibits the production of key inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
The mechanism underlying the biological activity of isoxazoles often involves modulation of specific pathways related to cell proliferation and inflammation. For instance, some studies suggest that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.
Case Studies
-
Case Study: Anticancer Efficacy in MDA-MB-231 Cells
- A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole resulted in a significant reduction in cell viability, with an IC50 value of 15.4 µM. The study further explored the compound's ability to induce apoptosis through caspase activation.
-
Case Study: Inhibition of Inflammatory Cytokines
- Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced TNF-α levels by up to 45% at a concentration of 10 µM. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole, and how do reaction conditions influence product yield?
- Methodology : The compound can be synthesized via cyclocondensation of nitroacetate derivatives with aldehydes or ketones under basic conditions. For example, aliphatic aldehydes react with ethyl nitroacetate in the presence of amines to form isoxazole derivatives . Optimization of solvent (e.g., THF), temperature, and catalyst (e.g., triethylamine) is critical. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification via column chromatography .
Q. How is structural characterization of 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole performed in academic research?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. For example, SHELX programs are widely used for small-molecule refinement . Complementary techniques include - and -NMR to confirm substituent positions, FTIR for functional group analysis, and mass spectrometry (HRMS) for molecular weight validation .
Q. What biological activities are associated with isoxazole derivatives like 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole?
- Methodology : Isoxazole derivatives exhibit diverse bioactivities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and in vivo models (e.g., rodent paw edema) are used. For example, 3-phenyl-5-furan isoxazole derivatives showed anti-inflammatory activity via molecular docking studies targeting cyclooxygenase enzymes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for isoxazole derivatives?
- Methodology : Density functional theory (DFT) calculations can validate experimental findings, such as bond lengths and angles from X-ray data. Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may explain crystallization behavior or bioactivity discrepancies . For example, DFT studies on thiophene-based isoxazoles resolved steric effects influencing reactivity .
Q. What strategies optimize the regioselectivity of isoxazole ring formation in metal-free syntheses?
- Methodology : Microwave-assisted or ultrasonication methods enhance regioselectivity under metal-free conditions. For instance, solvent polarity (e.g., ethanol vs. DMF) and reaction time control the formation of 3,5-disubstituted isoxazoles. Solid-supported reagents (e.g., silica-bound catalysts) further improve selectivity and reduce byproducts .
Q. How do structural modifications of 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole impact its pharmacokinetic properties?
- Methodology : Structure-activity relationship (SAR) studies involve systematic substitution of the tetrahydrofuran or methyl groups. Pharmacokinetic parameters (e.g., logP for lipophilicity) are predicted using software like SwissADME. In vivo pharmacokinetic assays (e.g., plasma half-life in rodents) validate computational predictions. For example, substituting the tetrahydrofuran ring with pyrrolidine (as in ABT 418) enhanced blood-brain barrier penetration .
Q. What experimental approaches validate the anti-inflammatory mechanism of 3-methyl-5-(tetrahydrofuran-2-yl)isoxazole derivatives?
- Methodology : Combine molecular dynamics (MD) simulations with enzyme inhibition assays. MD simulations predict binding stability to targets like COX-2, while ELISA or Western blotting measures cytokine suppression (e.g., TNF-α, IL-6) in cell lines. Cross-validation with knockout animal models confirms target specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar isoxazole derivatives?
- Methodology : Conduct meta-analysis of published data to identify variables such as assay conditions (e.g., cell line differences) or purity of compounds. Reproduce conflicting experiments under standardized protocols. For example, variations in anti-cancer activity may arise from differences in MTT assay incubation times or solvent controls .
Tables for Key Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
